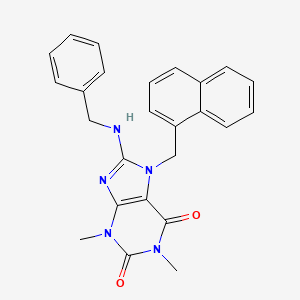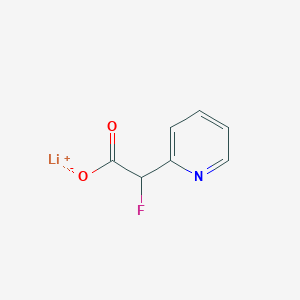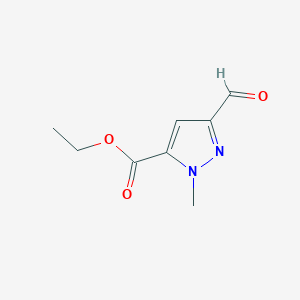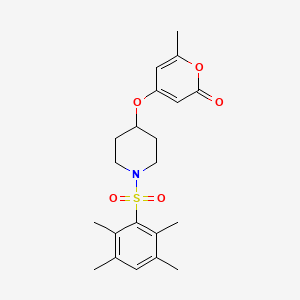
N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an important neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects. In
Wirkmechanismus
The mechanism of action of N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide involves the inhibition of GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects. GABA is the major inhibitory neurotransmitter in the central nervous system, and its dysfunction has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects. It has also been shown to have analgesic effects in animal models. In addition, this compound has been investigated for its potential effects on cognitive and behavioral deficits in preclinical models of Angelman syndrome.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide in lab experiments is its high potency and selectivity for GABA transaminase inhibition. This allows for precise modulation of GABA levels in the brain. However, one limitation is that this compound is not orally bioavailable, and therefore must be administered via injection or infusion.
Zukünftige Richtungen
There are several future directions for the study of N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide. One area of interest is its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models. Another area of interest is its potential use in the treatment of Angelman syndrome, as it has been shown to improve cognitive and behavioral deficits in preclinical models. Further research is also needed to investigate the long-term effects and safety of this compound in humans.
Synthesemethoden
The synthesis of N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide involves a series of chemical reactions starting from cyclohexanone. The first step is the conversion of cyclohexanone to N-cyclohexylidene-cyclohexanamine using morpholine and para-toluenesulfonic acid. This intermediate is then reacted with chloroacetyl chloride to form N-(chloroacetyl)-N-cyclohexyl-cyclohexanamine. The final step involves the reaction of N-(chloroacetyl)-N-cyclohexyl-cyclohexanamine with 4,5-dichloro-6-oxo-1,6-dihydropyridazine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, anticonvulsant, and analgesic effects in animal models. It has also been investigated as a potential treatment for cocaine addiction, as it has been shown to reduce cocaine self-administration in rats. In addition, this compound has been studied in preclinical models of Angelman syndrome, a genetic disorder that affects the nervous system and causes developmental delays and intellectual disabilities. In these models, this compound has been shown to improve cognitive and behavioral deficits.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O2/c14-9-6-17-19(12(21)11(9)15)7-10(20)18-13(8-16)4-2-1-3-5-13/h6H,1-5,7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCGCOHDFODAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2C(=O)C(=C(C=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-{3-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2859493.png)
![1-[3-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2859496.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2859497.png)

![(1R,2S,3R,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2859500.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2859501.png)
![1-Methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrazole-4-sulfonamide](/img/structure/B2859504.png)

![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2859506.png)

![N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2859510.png)


![N-(4-chlorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2859516.png)